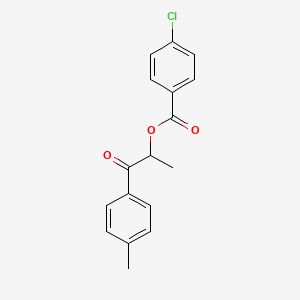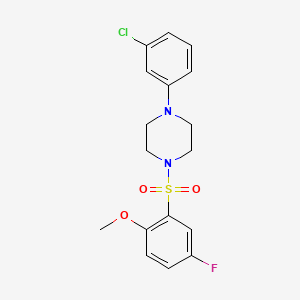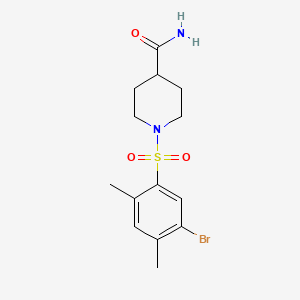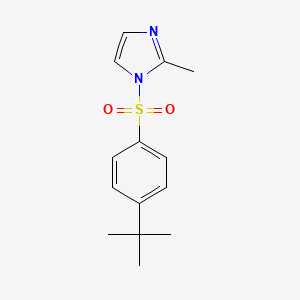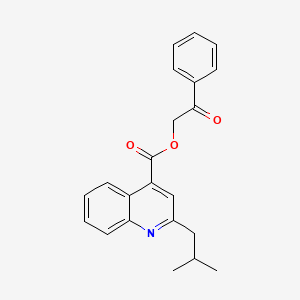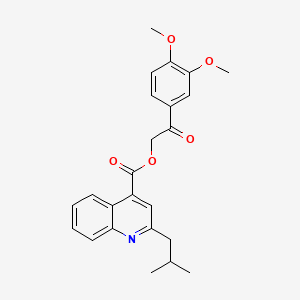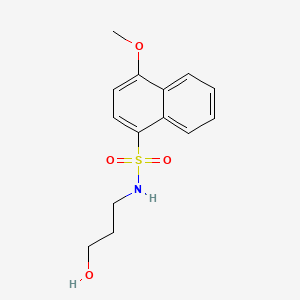
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide, commonly known as HP-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HP-1 is a sulfonamide derivative that exhibits unique properties, making it a versatile and valuable compound in many areas of study.
Mécanisme D'action
The mechanism of action of HP-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are critical for cell growth and proliferation. Specifically, HP-1 has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various cancer cells and is critical for tumor growth and survival.
Effets Biochimiques Et Physiologiques
HP-1 has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cellular metabolism. Additionally, HP-1 has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HP-1 in lab experiments is its potent and selective activity against certain enzymes and proteins, making it a valuable tool for studying their role in various biological processes. Additionally, HP-1 is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using HP-1 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving HP-1. One area of interest is the development of HP-1-based therapies for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of HP-1 and its potential applications in various fields, including material science and drug discovery. Finally, the development of new and improved synthesis methods for HP-1 may enable its use in a wider range of experiments and applications.
Méthodes De Synthèse
The synthesis of HP-1 involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 3-hydroxypropylamine. The reaction is typically carried out in a solvent, such as dichloromethane, and requires the use of a base, such as triethylamine, to facilitate the reaction. The resulting product is then purified using various techniques, including column chromatography, to obtain a pure form of HP-1.
Applications De Recherche Scientifique
HP-1 has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, HP-1 has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, HP-1 has been studied for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-19-13-7-8-14(12-6-3-2-5-11(12)13)20(17,18)15-9-4-10-16/h2-3,5-8,15-16H,4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCRSCXQVZPSLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

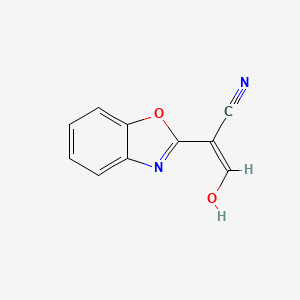
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604770.png)
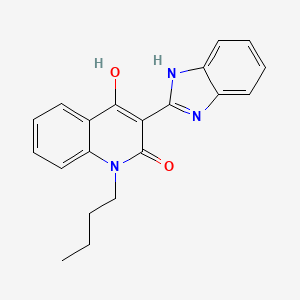
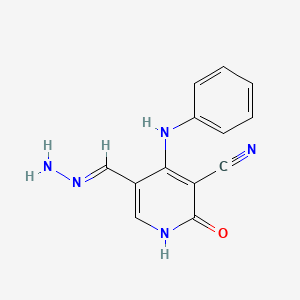
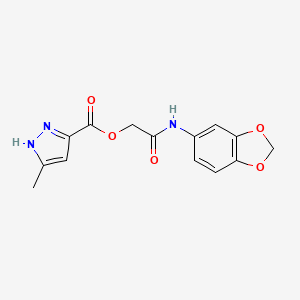
![methyl 3,4,5-tribromo-1H-pyrazolo[3,4-c]pyridin-7-yl ether](/img/structure/B604778.png)
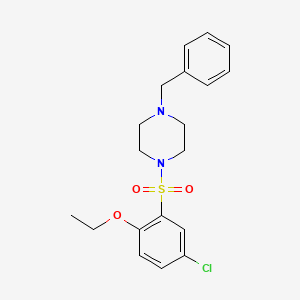
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604780.png)
